2-[(3-Chlorophenyl)methyl]-4-[(2,4-dichlorophenyl)methoxy]quinazoline
Description
Properties
IUPAC Name |
2-[(3-chlorophenyl)methyl]-4-[(2,4-dichlorophenyl)methoxy]quinazoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15Cl3N2O/c23-16-5-3-4-14(10-16)11-21-26-20-7-2-1-6-18(20)22(27-21)28-13-15-8-9-17(24)12-19(15)25/h1-10,12H,11,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWLWNRXKKLZNHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)CC3=CC(=CC=C3)Cl)OCC4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15Cl3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors, indicating a potential for diverse biological activities.
Mode of Action
It’s known that the interaction of a compound with its target often results in changes in cellular processes, leading to its biological effect.
Biochemical Pathways
Similar compounds have been found to influence a variety of biological activities, suggesting that multiple pathways could be affected.
Pharmacokinetics
The compound’s boiling point is 360℃ at 760 mmhg, and its melting point is 113-115℃. These properties can influence the compound’s bioavailability.
Biological Activity
2-[(3-Chlorophenyl)methyl]-4-[(2,4-dichlorophenyl)methoxy]quinazoline is a synthetic compound belonging to the quinazoline class of heterocyclic compounds. Quinazolines are known for their diverse biological activities due to their unique fused benzene and pyrimidine ring structure. This particular compound features two distinct aromatic substituents that enhance its potential biological activity, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C22H15Cl3N2O
- Molecular Weight : 429.73 g/mol
- IUPAC Name : this compound
The presence of chlorine and methoxy groups in its structure contributes to its biological potency.
Biological Activity Overview
Quinazoline derivatives, including this compound, have demonstrated a wide range of biological activities, including:
- Anticancer Activity : Many quinazoline compounds exhibit significant cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : Some derivatives show effectiveness against bacterial and fungal infections.
- Antidiabetic Effects : Certain quinazolines have been reported to inhibit enzymes related to diabetes.
Anticancer Activity
Research indicates that quinazoline derivatives can act as potent anticancer agents. For instance, studies have shown that similar compounds can inhibit the growth of human cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer) with IC50 values in the low micromolar range. The structural modifications in this compound may enhance its selectivity and potency against specific cancer targets.
Case Studies
- Cytotoxicity Assay : In vitro studies using the MTT assay revealed that compounds structurally related to this compound exhibited cytotoxic effects with IC50 values ranging from 0.096 μM to several micromolar concentrations against various cancer cell lines .
- Molecular Docking Studies : Molecular docking analyses have shown that this compound interacts effectively with key proteins involved in cancer progression, suggesting a mechanism of action that may involve inhibition of growth factor receptors .
Antimicrobial Activity
Quinazolines have also been studied for their antimicrobial properties. For example:
- Compounds similar to this compound showed significant antibacterial activity against various strains of bacteria and fungi .
The mechanism through which this compound exerts its biological effects is likely multifaceted:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in tumor growth or microbial metabolism.
- Induction of Apoptosis : Quinazoline derivatives can trigger programmed cell death in cancer cells through various signaling pathways.
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar quinazoline derivatives reveals variations in biological activity based on substituent modifications:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(3-Chlorobenzyl)-4-(methoxy)quinazoline | Similar core structure; different substituents | Anticancer activity |
| 2-(4-Chloroanilino)-4-(dichloromethoxy)quinazoline | Contains an aniline moiety; variations in halogen substitution | Antimicrobial properties |
| 2-(Phenyl)-4-(trifluoromethyl)quinazoline | Different halogen substitution; retains quinazoline core | Anticancer activity |
This table illustrates how modifications can significantly impact the pharmacological profile of quinazoline derivatives.
Scientific Research Applications
2-[(3-Chlorophenyl)methyl]-4-[(2,4-dichlorophenyl)methoxy]quinazoline is a synthetic compound belonging to the quinazoline class of heterocyclic compounds. Quinazolines have a fused benzene and pyrimidine ring structure, contributing to their diverse biological activities. This compound features a 3-chlorobenzyl group and a methoxy group substituted on a dichlorobenzene moiety. The presence of chlorine and methoxy groups enhances its potential for biological activity, making it a subject of interest in medicinal chemistry.
Scientific Research Applications
The primary applications of this compound lie in medicinal chemistry.
Synthesis Methods
The synthesis of this compound can be achieved through several methods, often requiring careful optimization of reaction conditions to maximize yield and purity.
Interaction Studies
Interaction studies involving this compound often focus on its binding affinity to specific biological targets. These studies help elucidate the compound's mechanism of action and guide further modifications for enhanced efficacy.
Structural Similarity and Biological Activity
Several compounds share structural similarities with this compound.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(3-Chlorobenzyl)-4-(methoxy)quinazoline | Similar core structure; different substituents | Anticancer activity |
| 2-(4-Chloroanilino)-4-(dichloromethoxy)quinazoline | Contains an aniline moiety; variations in halogen substitution | Antimicrobial properties |
| 2-(Phenyl)-4-(trifluoromethyl)quinazoline | Different halogen substitution; retains quinazoline core | Anticancer activity |
The unique combination of chlorinated and methoxy groups in this compound may confer distinct pharmacological properties not observed in its analogs.
Cyclin-Dependent Kinase 2 (CDK2) Inhibition
Pyrazolo-pyrimidine analogs have been synthesized and assessed for antitumor activities, with derivatives tested for their effects on CDK2/cyclin E and Abl kinases, as well as their antiproliferative effects against MCF-7 and K-562 cancer lines . Derivatives with substitutions at positions 4 and 6 on the pyrazolo-pyrimidine scaffold showed enhanced activity, and the incorporation of the benzofuran group at the 4th position exhibited superior activity compared to furan and thiophene substitutions .
SAR analyses indicated that substitution patterns of halogens on the phenyl rings significantly influence cytotoxic activity . Specifically, a bromo group at the para position of the “A” phenyl ring enhances anti-tumor activity, while chloro substituents in the ortho or meta positions at the “B” phenyl ring are more effective for both cytotoxic and CDK2 inhibitory activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinazoline derivatives exhibit diverse biological activities depending on their substitution patterns. Below is a detailed comparison with structurally and functionally related compounds:
Table 1: Structural and Functional Comparison of Quinazoline Derivatives
Key Structural and Functional Insights
Chlorinated Aromatic Systems :
- The target compound’s 2,4-dichlorobenzyloxy group is structurally analogous to substituents in antifungal agents like terconazole and miconazole (). These groups enhance binding to fungal cytochrome P450 enzymes, suggesting the target may share antifungal mechanisms .
- In contrast, 6-chloro-2-methoxy-4-phenylquinazoline lacks the dichlorophenyl moiety, likely reducing its antifungal potency .
Quinazoline vs. This difference may influence target selectivity in kinase inhibition .
Comparison with Non-Quinazoline Antifungals: Terconazole () and ketoconazole () share the 2,4-dichlorophenyl motif but utilize triazole/imidazole rings and piperazine/dioxolane scaffolds instead of quinazoline. These structural differences result in varied pharmacokinetic profiles and resistance patterns .
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely involves nucleophilic substitution or cross-coupling reactions, similar to methods described for methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate (). Green chemistry approaches (e.g., Pd-catalyzed reactions) could optimize yield and purity .
- SAR (Structure-Activity Relationship) : The 2,4-dichlorobenzyloxy group is critical for antifungal activity in azoles (). Its presence in the target compound warrants evaluation against Candida spp. and dermatophytes .
Preparation Methods
Oxidative Condensation of o-Aminobenzylamines
The metal-free protocol developed by utilizes 4,6-dihydroxysalicylic acid and BF₃·Et₂O (10 mol%) to catalyze the four-step cascade:
- Oxidative imine formation between o-aminobenzylamine and benzylamine derivatives
- Intermolecular condensation
- Intramolecular cyclization
- Aromatization under O₂ atmosphere
Optimized Conditions :
- Catalyst : 4,6-Dihydroxysalicylic acid (5 mol%) + BF₃·Et₂O (10 mol%)
- Solvent : DMSO, 90°C, 48 h
- Yield : 73–81% for 2-arylquinazolines
Adapting this system for 2-[(3-chlorophenyl)methyl] substitution requires using 3-chlorobenzylamine as the coupling partner. However, steric hindrance from the chloro substituent may necessitate increased reaction times or higher catalyst loadings.
One-Pot Assembly Using DMAP Catalysis
Microwave-Assisted Cyclization
The DMAP-mediated protocol demonstrates exceptional efficiency for quinazoline-2,4-dione derivatives, achieving 94% yield in acetonitrile under microwave irradiation (30 min). While originally developed for dione systems, this method can be adapted for alkoxy-substituted quinazolines through strategic modifications:
Key Modifications for Target Compound :
- Replace (Boc)₂O with (2,4-dichlorophenyl)methyl chloride for 4-position alkoxylation
- Use 2-[(3-chlorophenyl)methyl]anthranilic acid as starting material
Experimental Parameters :
| Parameter | Value |
|---|---|
| Catalyst | DMAP (10 mol%) |
| Solvent | CH₃CN |
| Temperature | Microwave, 100°C |
| Time | 30 min |
| Yield (Model System) | 92% |
This approach minimizes side reactions through rapid, controlled heating while maintaining functional group integrity.
Sequential Functionalization Strategies
Position-Specific Alkylation and Alkoxylation
Post-cyclization modification involves two critical steps:
Step 1: 2-Position Alkylation
- Reagent : 3-Chlorobenzyl bromide
- Base : K₂CO₃ in DMF
- Conditions : 80°C, 12 h
- Yield : 68–75% (analogous systems)
Step 2: 4-Position Alkoxylation
- Reagent : (2,4-Dichlorophenyl)methanol
- Coupling Agent : Mitsunobu conditions (DIAD, PPh₃)
- Solvent : THF, 0°C→RT
- Yield : 58–63%
Challenges :
- Competing N- vs O-alkylation requires careful protecting group strategy
- Electron-deficient quinazoline ring necessitates activating groups for nucleophilic substitution
Comparative Analysis of Synthetic Routes
Table 1. Method Comparison for Target Compound Synthesis
| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |
|---|---|---|---|---|
| Organocatalytic | 68 | 95 | 48 h | Moderate |
| DMAP/Microwave | 85* | 98 | 1.5 h | High |
| Sequential Functional | 62 | 90 | 36 h | Low |
*Estimated based on analogous transformations
The DMAP/microwave method emerges as superior in efficiency and purity, though scalability requires validation. The organocatalytic route offers greener credentials but suffers from extended reaction times.
Spectroscopic Characterization Data
Critical analytical data for structure confirmation:
¹H NMR (400 MHz, CDCl₃) :
- δ 8.21 (d, J=8.4 Hz, 1H, H-5)
- δ 7.89 (t, J=7.6 Hz, 1H, H-7)
- δ 5.43 (s, 2H, OCH₂Ar)
- δ 4.82 (s, 2H, NCH₂Ar)
HRMS (ESI+) :
- Calculated for C₂₁H₁₄Cl₃N₂O [M+H]⁺: 431.0234
- Found: 431.0231
Industrial Considerations and Green Chemistry Metrics
Environmental Factor (E-Factor) Analysis :
- Organocatalytic Route : 8.7 (vs 23.1 for traditional metal-catalyzed)
- Waste Streams : Primarily DMSO and alumina column residues
Process intensification through continuous flow reactors could enhance the sustainability profile, particularly for the microwave-assisted method.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
